N-Succinimidyl-3-(tri-n-butylstannyl)benzoate
CAS No.: 112725-22-1
Cat. No.: VC20879415
Molecular Formula: C23H35NO4Sn
Molecular Weight: 508.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 112725-22-1 |
|---|---|
| Molecular Formula | C23H35NO4Sn |
| Molecular Weight | 508.2 g/mol |
| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 3-tributylstannylbenzoate |
| Standard InChI | InChI=1S/C11H8NO4.3C4H9.Sn/c13-9-6-7-10(14)12(9)16-11(15)8-4-2-1-3-5-8;3*1-3-4-2;/h1-2,4-5H,6-7H2;3*1,3-4H2,2H3; |
| Standard InChI Key | PZLUHHMIECGGRR-UHFFFAOYSA-N |
| SMILES | CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=C1)C(=O)ON2C(=O)CCC2=O |
| Canonical SMILES | CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=C1)C(=O)ON2C(=O)CCC2=O |
Introduction
Chemical Structure and Properties
N-Succinimidyl-3-(tri-n-butylstannyl)benzoate features a succinimide moiety and a tri-n-butylstannyl group attached to a benzoate structure. The molecule possesses a molecular formula of C23H35NO4Sn with a molecular weight of approximately 508.2 g/mol. The IUPAC name for this compound is (2,5-dioxopyrrolidin-1-yl) 3-tributylstannylbenzoate, representing its complex structural arrangement.
The compound contains several key functional groups that contribute to its utility in radiochemistry:
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A reactive N-hydroxysuccinimide (NHS) ester group that enables conjugation to biomolecules through amine functionalities
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A tri-n-butylstannyl moiety that serves as a leaving group during radiohalogenation reactions
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A benzoate core structure that provides structural stability and appropriate spacing between functional groups
The canonical SMILES notation for this compound is CCCCSn(CCCC)C1=CC=CC(=C1)C(=O)ON2C(=O)CCC2=O, which encodes its complete structural information in a linear format. This structural configuration is optimized for the compound's intended radiochemical applications.
Synthesis Methods
Laboratory Synthesis Approaches
The synthesis of N-Succinimidyl-3-(tri-n-butylstannyl)benzoate typically involves the reaction of 3-(tri-n-butylstannyl)benzoic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). This reaction forms an activated ester that is crucial for subsequent bioconjugation applications. The reaction conditions must be carefully controlled to prevent side reactions and ensure high purity of the final product.
The synthetic process generally follows these steps:
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Preparation of 3-(tri-n-butylstannyl)benzoic acid, often through palladium-catalyzed stannylation
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Activation of the carboxylic acid group using coupling reagents
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Reaction with N-hydroxysuccinimide to form the activated ester
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Purification through crystallization or chromatographic techniques
Chemical Reactions Analysis
Types of Reactions
N-Succinimidyl-3-(tri-n-butylstannyl)benzoate participates in several important chemical reactions that underpin its utility in radiopharmaceutical chemistry:
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Substitution Reactions: The compound undergoes radiohalogenation reactions where the tri-n-butylstannyl group is replaced by a radioactive halogen, such as iodine-131 or astatine-211. These reactions proceed through electrophilic destannylation mechanisms.
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Oxidation Reactions: The stannyl group can be oxidized under appropriate conditions to facilitate the attachment of radioactive isotopes, enhancing the compound's utility in various labeling applications.
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Acylation Reactions: The N-hydroxysuccinimide ester reacts with primary amines in proteins or peptides to form stable amide bonds, enabling bioconjugation of radiolabeled moieties to targeting molecules.
Reaction Conditions and Parameters
The radiohalogenation of N-Succinimidyl-3-(tri-n-butylstannyl)benzoate typically occurs under mild conditions:
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Temperature: Generally conducted at room temperature (approximately 25°C) to preserve the integrity of both the compound and any biological molecules involved
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Reaction Time: Often limited to short durations (approximately 15 minutes) to minimize side reactions and decomposition of radioisotopes
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pH Control: Isotope exchange reactions are typically performed in slightly acidic conditions (pH 4.5-5.5) to optimize reactivity while maintaining stability
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Oxidizing Agents: Various oxidizing agents can be employed depending on the specific halogen, including tert-butylhydroperoxide for radioiodination reactions
Major Products and Applications
The major products formed from these reactions include:
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N-Succinimidyl-3-iodobenzoate: Formed through radioiodination, this intermediate is crucial for protein labeling with iodine isotopes such as I-123, I-125, or I-131
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N-Succinimidyl-3-astatobenzoate: Produced through radioastatination, this compound is valuable for targeted alpha therapy applications using astatine-211
These radiolabeled intermediates serve as crucial building blocks in the preparation of targeted radiopharmaceuticals for both diagnostic imaging and therapeutic applications.
Applications in Radiopharmaceuticals
Radioiodination Applications
N-Succinimidyl-3-(tri-n-butylstannyl)benzoate facilitates the incorporation of radioactive iodine isotopes into biomolecules with significant advantages over traditional methods:
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Enhanced Tumor Localization: Monoclonal antibodies labeled using this compound (such as anti-tenascin antibody 81C6) demonstrate 4–12-fold higher tumor uptake compared to conventional methods like Iodogen. This enhanced localization improves both diagnostic sensitivity and therapeutic efficacy.
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Reduced Off-Target Effects: Thyroid uptake of antibodies labeled using this compound is 40–100-fold lower than those labeled using chloramine-T or Iodogen methods. This reduction in off-target accumulation minimizes radiation exposure to non-target tissues and improves the safety profile of radiopharmaceuticals.
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Improved Dosimetry: In glioma xenograft models, I-131-labeled antibodies prepared via this compound delivered a tumor radiation dose of 7,723 rad, significantly higher than preparations using Iodogen (5,200 rad). This improved radiation delivery enhances therapeutic outcomes.
Radioastatination for Targeted Alpha Therapy
The compound's utility extends to radioastatination, particularly with astatine-211, which has emerged as a promising alpha-particle emitter for targeted radionuclide therapy:
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Efficient Labeling: The compound allows for efficient labeling under mild conditions, preserving the biological activity of targeting molecules such as antibodies and peptides
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Alpha-Particle Therapy: The resulting astatinated biomolecules deliver highly localized radiation through alpha particles, which have high linear energy transfer and short tissue penetration range, making them ideal for treating microscopic disease while sparing surrounding healthy tissues
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Treatment of Radioresistant Cancers: This approach shows particular promise for malignancies with poor prognosis, such as glioblastoma and ovarian cancer, which may be resistant to conventional radiation therapy
Bioconjugation Applications
Protein Labeling Strategies
N-Succinimidyl-3-(tri-n-butylstannyl)benzoate serves as a versatile tool for protein labeling:
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Site-Specific Conjugation: The NHS ester functionality allows for selective reaction with lysine residues and N-terminal amines in proteins, enabling controlled conjugation chemistry
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Tracking and Visualization: Labeled proteins can be tracked and visualized in biological systems, providing valuable insights into protein distribution, trafficking, and interactions at the cellular and tissue levels
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Functional Studies: The labeling approach facilitates studies of protein function within complex biological environments, contributing to our understanding of protein biology and disease mechanisms
Advanced Drug Delivery Systems
The compound plays a significant role in the development of targeted drug delivery platforms:
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Payload Attachment: By facilitating the conjugation of therapeutic agents to targeting moieties such as antibodies or peptides, the compound enables the creation of precision medicines directed at specific cellular targets
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Theranostic Applications: The same conjugation chemistry can be used to create dual-purpose molecules that combine therapeutic and diagnostic capabilities, allowing for personalized treatment approaches
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Enhanced Pharmacokinetics: The resulting bioconjugates often exhibit improved pharmacokinetic profiles, including extended circulation times and reduced systemic toxicity compared to unconjugated therapeutics
Research Findings and Case Studies
Radioiodinated Antibodies Research
Multiple studies have demonstrated the advantages of using N-Succinimidyl-3-(tri-n-butylstannyl)benzoate for antibody radioiodination:
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A study examining monoclonal antibodies labeled with this compound found that they exhibited significantly reduced thyroid uptake while maintaining high tumor localization rates, highlighting their potential for targeted cancer therapies
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Biodistribution studies involving these labeled antibodies showed favorable kidney clearance patterns, further enhancing their therapeutic window by reducing radiation exposure to critical organs
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Comparative analyses with other labeling methods consistently demonstrated superior performance in terms of in vivo stability and target tissue retention, validating the compound's value in radioimmunotherapy applications
Astatinated Biomolecules for Targeted Therapy
Research involving astatine-211 labeling via N-Succinimidyl-3-(tri-n-butylstannyl)benzoate has yielded promising results:
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Studies coupling astatine-211 to goat IgG using this compound demonstrated effective delivery of targeted alpha-particle therapy with minimal off-target effects, suggesting potential applications in treating micrometastatic disease
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Clinical investigations with At-211-labeled antibodies showed promise in treating brain tumors, with the synthesis process involving destannylation followed by conjugation to monoclonal antibodies
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Research has identified challenges related to radiation doses affecting radiochemical yields, highlighting areas for optimization in clinical radiopharmacy protocols
Radiolytic Effects and Optimization Studies
Significant research has focused on understanding and mitigating radiolytic effects during radiohalogenation:
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Studies observed that increasing radiation doses during synthesis led to decreased yields of labeled products, particularly with high-energy alpha emitters like astatine-211
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This finding has prompted investigations into radiation-resistant reaction conditions and stabilizing additives to improve radiochemical yields in clinical settings
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Optimized protocols incorporating radical scavengers and temperature control have shown promise in enhancing the stability and efficiency of radiolabeling procedures using this compound
Comparative Analysis with Related Compounds
Structural Analogs and Performance Characteristics
The following table presents a comparison of N-Succinimidyl-3-(tri-n-butylstannyl)benzoate with structurally related compounds:
| Compound Name | Structure Type | Unique Features | Applications |
|---|---|---|---|
| N-Succinimidyl-3-(tri-n-butylstannyl)benzoate | Tri-n-butylstannyl with NHS ester | Optimal balance of reactivity and stability | Radioiodination and radioastatination of proteins |
| N-Succinimidyl-4-methyl-3-(tri-n-butylstannyl)benzoate | Methyl-substituted analog | Lower thyroid uptake in labeled products | Enhanced in vivo stability for imaging applications |
| N-Succinimidyl-3-(trimethylstannyl)benzoate | Trimethylstannyl variant | Higher steric hindrance affecting reactivity | Alternative for specific labeling conditions |
| N-Succinimidyl-3-(bromobenzoyl)benzoate | Halogenated variant | Pre-installed halogen functionality | Direct labeling without destannylation |
This comparative analysis highlights the distinct advantages of N-Succinimidyl-3-(tri-n-butylstannyl)benzoate, particularly its optimal reactivity profile and versatility across different radiochemical applications.
Analytical Techniques for Characterization
Structural Confirmation Methods
Several analytical techniques are essential for confirming the structure and purity of N-Succinimidyl-3-(tri-n-butylstannyl)benzoate:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR identifies characteristic signals including aromatic protons (δ 7.4–8.2 ppm) and butyltin groups (δ 0.87–1.57 ppm), providing definitive structural confirmation
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High-Resolution Mass Spectrometry (HRMS): This technique validates the molecular weight and formula (C23H35NO4Sn, [M+Na+] = 532.15), confirming the compound's identity with high precision
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Fourier Transform Infrared Spectroscopy (FT-IR): FT-IR analysis confirms the presence of key functional groups, particularly the NHS ester carbonyl stretches at approximately 1740 cm−1
Quality Control for Radiolabeled Products
The quality control of radiolabeled products prepared using N-Succinimidyl-3-(tri-n-butylstannyl)benzoate involves multiple orthogonal techniques:
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High-Performance Liquid Chromatography (HPLC): HPLC analysis assesses radiochemical purity, with acceptance criteria typically set at >95% purity for clinical applications
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Thin-Layer Chromatography (TLC): This complementary technique provides rapid assessment of radiochemical purity and serves as an alternative analytical method for quality control
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Immunoreactivity Assays: Cell-binding assays validate the preservation of biological activity in labeled antibodies, often through competition studies with excess unlabeled antibody
Current Challenges and Future Directions
Technical Challenges in Radiochemistry
Despite its utility, several challenges remain in the application of N-Succinimidyl-3-(tri-n-butylstannyl)benzoate in radiochemistry:
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Radiolytic Stability: Maintaining compound stability during high-dose radiohalogenation, particularly with alpha emitters, remains challenging
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Reaction Efficiency: Optimizing reaction conditions to improve radiochemical yields while preserving biological activity of conjugated biomolecules requires further refinement
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Scale-Up Production: Developing efficient, cost-effective methods for large-scale production of GMP-grade material continues to be an area of active research
Future Research Directions
Several promising research directions could enhance the utility of this compound:
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Novel Derivatives: Development of new structural variants with enhanced stability, reactivity, or targeting capabilities
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Automated Synthesis: Integration into automated radiopharmaceutical synthesis platforms for improved reproducibility and reduced radiation exposure to personnel
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Theranostic Applications: Expansion into dual-purpose molecular designs that combine therapeutic and diagnostic capabilities within a single molecular framework
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Novel Targeting Strategies: Application to emerging targeting moieties such as nanobodies, affibodies, and other engineered protein scaffolds for enhanced tissue penetration and target engagement
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